

Application Notes: Durability of THPC Flame Retardant Finish on Textiles

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(hydroxymethyl)phosphonium um*

Cat. No.: B1206150

[Get Quote](#)

Introduction

Tetrakis(hydroxymethyl) phosphonium chloride (THPC) is a key chemical used in durable flame retardant (FR) finishes for cellulosic textiles, particularly cotton and cotton blends.[1][2] The most common application process, often known as the Proban® process, involves treating the fabric with a THPC-urea precondensate, followed by curing with ammonia gas.[1][3] This procedure forms an insoluble, cross-linked phosphorus-nitrogen polymer that becomes permanently embedded within the cotton fibers.[3][4] The durability of this finish, especially its ability to withstand repeated laundering cycles, is a critical factor for its use in protective clothing and other long-life textile applications.[5][6]

These notes provide an overview of the durability of THPC-based finishes, summarize performance data after washing, and detail the experimental protocols for application and testing.

Mechanism of Durability

The excellent wash-fastness of the THPC-based finish is attributed to the formation of a stable, water-insoluble polymer inside the fiber structure.[4] The process involves several key steps:

- Padding: The textile is saturated with an aqueous solution of a THPC-urea precondensate.[3]

- Drying: The fabric is dried under controlled conditions to achieve a specific moisture content, which is crucial for the subsequent reaction.[6]
- Ammonia Curing: The dried fabric is exposed to gaseous ammonia, which triggers an exothermic reaction, causing the THPC and urea to polymerize and cross-link within the amorphous regions of the cotton fibers.[1][7]
- Oxidation: The fabric is then treated with an oxidizing agent, typically hydrogen peroxide, to convert the phosphorus from a phosphine (P+3) to a more stable phosphine oxide (P+5) state, enhancing the durability of the finish.
- Washing and Drying: Finally, the fabric is washed to remove any unreacted chemicals and surface deposits, then dried.[3]

This irreversible process ensures that the FR polymer is physically entrapped and chemically bonded within the cellulose structure, making it highly resistant to leaching out during washing. [4]

Data on Washing Durability

The performance of THPC-treated fabrics is remarkably stable over numerous washing cycles. Finishes are generally considered durable if they withstand more than 50 laundry cycles.[8] THPC-based treatments, such as the Proban® process, can endure 50 to 100 industrial washes while maintaining their flame-retardant properties.[3]

While specific quantitative data is often proprietary, published research and industry data confirm the high durability of the finish. The key metrics for evaluating performance are the Limiting Oxygen Index (LOI), which measures the minimum oxygen concentration required to support combustion, and vertical flame tests (e.g., measuring char length).

Table 1: Representative Performance of THPC-Treated Cotton Fabric After Washing

Washing Cycles	Limiting Oxygen Index (LOI) (%)	Char Length (cm)	Phosphorus Content (%)	Nitrogen Content (%)	Washing Conditions
0 (Unwashed)	44.6	< 10	2.67	3.17	N/A
50	> 34.2	< 10	2.46	2.24	Hospital/Industrial Wash Cycles

Note: Data is compiled and representative of performance cited in literature.[9][10][11] Actual values can vary based on fabric weight, initial add-on, and specific washing parameters. A study showed that after 50 laundering cycles, the LOI of a treated cotton fabric decreased from 49.2% to 34.2%, which is still a very high level of flame retardancy.[11] Another study on a phosphamide-based FR finish reported an initial LOI of 44.6%, with excellent retention after 50 washes.[10][12]

A study on THPC-treated coveralls found that after approximately 20 wash cycles and prolonged wear, the protective performance against flash fire was as good as, or even better than, new garments.[13] This improvement was attributed to physical changes in the fabric, such as increased "loft," rather than a chemical enhancement.[13]

Experimental Protocols

Protocol 1: Application of THPC-Urea Finish (Proban® Process)

This protocol describes a standard laboratory-scale procedure for applying a durable flame retardant finish to 100% cotton fabric.

Materials:

- Scoured and bleached 100% cotton fabric
- Tetrakis(hydroxymethyl) phosphonium chloride (THPC) solution (e.g., 80% active content)

- Urea
- Deionized water
- Gaseous ammonia (NH₃)
- Hydrogen peroxide (H₂O₂) solution (e.g., 30-35%)
- Sodium carbonate (for neutralization/washing)
- Laboratory padding mangle
- Forced-air oven or stentor
- Ammonia curing chamber
- Washing/rinsing baths

Procedure:

- Precondensate Preparation: Prepare the finishing solution by mixing THPC and urea in a 1:1 molar ratio with deionized water. The total concentration should be adjusted to achieve a target add-on of 35-40% on the weight of the fabric.[\[6\]](#)
- Padding: Immerse the cotton fabric in the finishing solution. Pass the saturated fabric through a laboratory padding mangle, adjusting the nip pressure to achieve a wet pick-up of 70-80%.
- Preliminary Drying: Dry the padded fabric in a forced-air oven at 100-120°C until the moisture content is controlled to between 12% and 16%.[\[6\]](#) This step is critical for a successful ammonia cure.
- Ammonia Curing: Immediately transfer the dried fabric to a sealed chamber. Introduce gaseous ammonia at a controlled flow rate (e.g., 350-500 L/min, adjusted for chamber size) to initiate the polymerization reaction.[\[6\]](#) Curing is typically complete within a few minutes.
- Oxidation: Remove the fabric from the curing chamber and pass it through a bath containing hydrogen peroxide solution (30-35% concentration) to oxidize the phosphorus component of

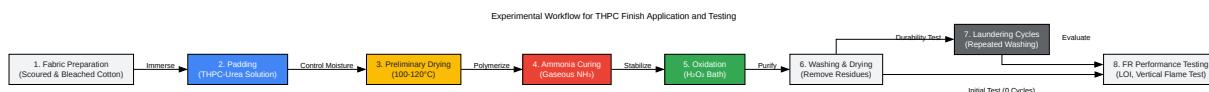
the polymer.[6]

- **Washing and Neutralization:** Thoroughly wash the fabric in hot water, followed by a neutralization wash with a dilute sodium carbonate solution, and finally rinse with cold water to remove any unreacted chemicals.[3]
- **Final Drying:** Dry the washed fabric in an oven at 130-140°C.[6]

Protocol 2: Durability Testing via Repeated Laundering

This protocol outlines the procedure for testing the durability of the flame retardant finish according to standardized methods.

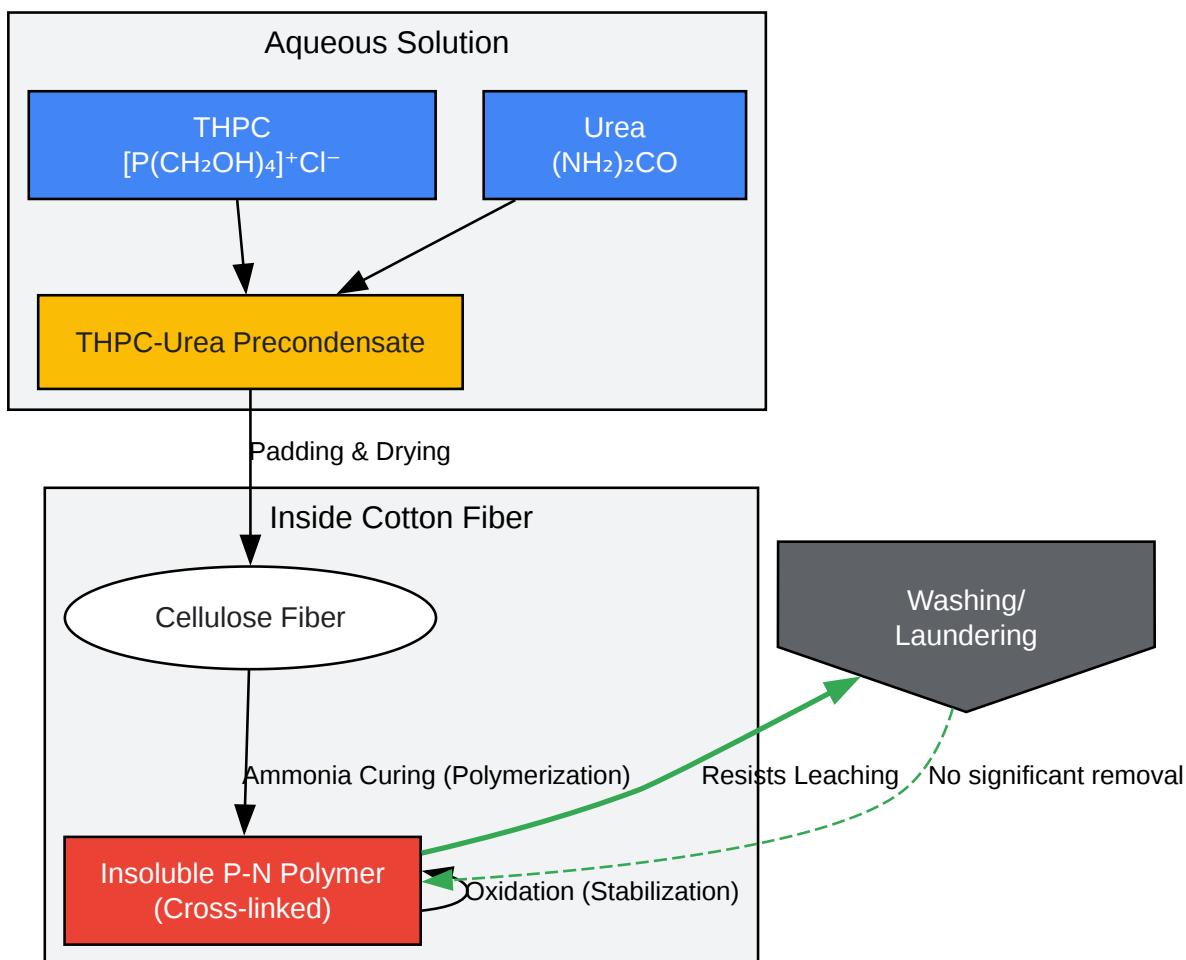
Materials:


- THPC-treated fabric samples
- Standard reference detergent (e.g., AATCC standard reference detergent, without bleach)
- Washing machine (capable of controlled temperature and cycles)
- Tumble dryer

Procedure:

- **Sample Preparation:** Cut the treated fabric into specimens of appropriate size for the intended flame retardancy tests (e.g., vertical flame test, LOI). Keep some unwashed samples as a control.
- **Washing:** Place the fabric samples in the washing machine. Washing can be performed according to standards such as BS7175, which specifies 50 washes at 74°C.[14]
 - **Temperature:** Set the wash temperature (e.g., 60°C or 74°C).[4][14]
 - **Detergent:** Use a standard detergent. Avoid using detergents containing bleach, as this can degrade the finish.[4]

- Water Hardness: Use water of a specified hardness if required by the standard, as hard water can lead to the buildup of calcium deposits that may mask the FR effect.[9]
- Drying: After each wash cycle, tumble dry the samples until they are fully dry.
- Cycle Repetition: Repeat the washing and drying process for the desired number of cycles (e.g., 10, 20, 50 cycles).[13][15]
- Performance Evaluation: After the designated number of cycles, condition the samples and perform flame retardancy tests.
 - Vertical Flame Test (e.g., ASTM D6413): Measure char length, afterflame, and afterglow times.
 - Limiting Oxygen Index (LOI) Test (e.g., ASTM D2863): Determine the minimum oxygen concentration to support combustion.
 - Elemental Analysis: Optionally, determine the phosphorus and nitrogen content on the fabric to quantify the amount of FR finish remaining.[10][16]


Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for THPC finish application and durability testing.

Chemical Fixation of THPC on Cellulose

[Click to download full resolution via product page](#)

Caption: Mechanism of durable THPC polymer fixation within cotton fibers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. THPC Treated Flame Retardant Fabric [frdrotex.com]

- 2. Tetrakis(Hydroxymethyl) Phosphonium Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sgfrfabric.com [sgfrfabric.com]
- 4. Fireproof Clothing FAQs | PROBAN® [proban.syensqo.com]
- 5. nbino.com [nbino.com]
- 6. es.mflam.com [es.mflam.com]
- 7. Flame Retardant Finishes, Combustion Of Cellulose, Flame Retardant Chemicals [fibre2fashion.com]
- 8. mdpi.com [mdpi.com]
- 9. Research Portal [ub-ir.bolton.ac.uk]
- 10. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphamide-Based Washing-Durable Flame Retardant for Cotton Fabrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.tarasafe.com [blog.tarasafe.com]
- 14. divisions.behrens.co.uk [divisions.behrens.co.uk]
- 15. Impact of Washing Parameters on Thermal Characteristics and Appearance of Proban®-Flame Retardant Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physicochemical and Sorptive Properties of a Phosphorylated Mercerized Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Durability of THPC Flame Retardant Finish on Textiles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206150#durability-of-thpc-flame-retardant-finish-on-textiles-after-washing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com